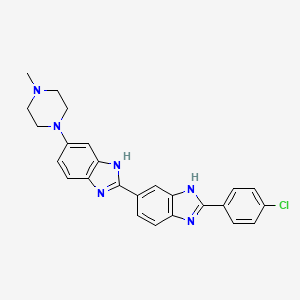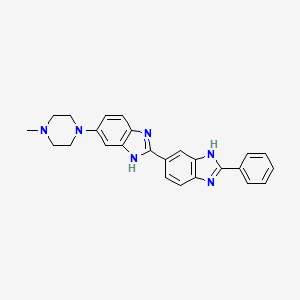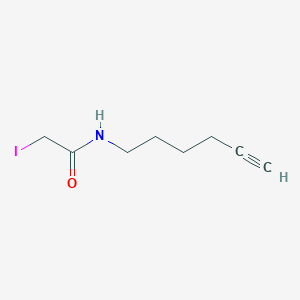
N-Hex-5-inil-2-yodoacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Es una sonda reactiva con cisteína de amplio espectro que reacciona con nucleófilos, como la cisteína en proteínas y péptidos, para unir covalentemente los residuos de cisteína al grupo alquino . Este compuesto se utiliza ampliamente en la química de clic, particularmente en reacciones de cicloadición de azida-alquino catalizadas por cobre (CuAAC) .
Aplicaciones Científicas De Investigación
IA-Alquino tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Mecanismo De Acción
IA-Alquino ejerce sus efectos a través de la unión covalente a los residuos de cisteína en las proteínas. El grupo alquino experimenta reacciones de CuAAC con moléculas que contienen azida, lo que permite la unión de varios grupos funcionales como fluoróforos o biotina . Este mecanismo permite la visualización y cuantificación de los residuos de cisteína en las proteínas, lo que facilita los estudios sobre la función e interacciones de las proteínas .
Análisis Bioquímico
Biochemical Properties
N-Hex-5-ynyl-2-iodo-acetamide plays a crucial role in biochemical reactions, particularly in the development of isotopically tagged probes for quantitative cysteine-reactivity profiling . It interacts with enzymes, proteins, and other biomolecules through its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This interaction is essential for labeling and detecting specific biomolecules in complex biological systems.
Cellular Effects
N-Hex-5-ynyl-2-iodo-acetamide has been shown to influence various cellular processes. It acts as an agonist for TRP channels (TRPC), which are involved in various cellular functions, including cell signaling pathways and gene expression . The compound’s ability to react with cysteine residues in proteins allows it to modify protein function and cellular metabolism, making it a valuable tool in studying cellular processes and disease mechanisms .
Molecular Mechanism
At the molecular level, N-Hex-5-ynyl-2-iodo-acetamide exerts its effects through binding interactions with biomolecules. The alkyne group of the compound enables it to participate in CuAAc reactions, facilitating the labeling of proteins and other biomolecules . This labeling can lead to enzyme inhibition or activation, as well as changes in gene expression, providing insights into the molecular mechanisms underlying various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hex-5-ynyl-2-iodo-acetamide can change over time. The compound is stable under specific storage conditions, such as being kept at 4°C and protected from light . Its stability and activity can be influenced by factors such as temperature and exposure to light. Long-term studies have shown that the compound can maintain its reactivity and labeling efficiency over extended periods, making it suitable for various experimental applications .
Dosage Effects in Animal Models
The effects of N-Hex-5-ynyl-2-iodo-acetamide vary with different dosages in animal models. At lower doses, the compound effectively labels target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage to achieve desired outcomes while minimizing potential side effects .
Metabolic Pathways
N-Hex-5-ynyl-2-iodo-acetamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to react with cysteine residues in proteins allows it to influence metabolic flux and metabolite levels . These interactions can provide valuable insights into the regulation of metabolic pathways and the role of specific proteins in cellular metabolism .
Transport and Distribution
Within cells and tissues, N-Hex-5-ynyl-2-iodo-acetamide is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function in different cellular compartments . Understanding the transport and distribution of the compound is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of N-Hex-5-ynyl-2-iodo-acetamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, providing insights into its role in various cellular processes
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
IA-Alquino se puede sintetizar a través de una serie de reacciones químicas. Un método común implica la reacción de N-Hex-5-inilamina con cloruro de iodoacetilo para formar N-Hex-5-inil-2-iodo-acetamida . La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano, bajo una atmósfera inerte y a bajas temperaturas para evitar reacciones secundarias .
Métodos de producción industrial
Para la producción a gran escala, IA-Alquino se puede sintetizar utilizando métodos similares pero con condiciones de reacción optimizadas para aumentar el rendimiento y la pureza. La producción industrial puede implicar el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y escalabilidad consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones
IA-Alquino experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de adición: El grupo alquino puede participar en reacciones de adición, como la hidrogenación y la halogenación.
Reacciones de oxidación: IA-Alquino se puede oxidar para formar varios productos dependiendo de las condiciones de reacción.
Reacciones de sustitución: La porción de iodoacetamida puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Catalizadores de cobre: Se utilizan en reacciones de CuAAC para facilitar la cicloadición de azidas al grupo alquino.
Bases fuertes: Como la amida de sodio, utilizada en reacciones de desprotonación para formar aniones acetiluro.
Agentes oxidantes: Como el permanganato de potasio, utilizado en reacciones de oxidación.
Productos principales
Productos de cicloadición: Formados a partir de reacciones de CuAAC con azidas.
Productos hidrogenados: Formados a partir de reacciones de hidrogenación.
Productos oxidados: Formados a partir de reacciones de oxidación.
Comparación Con Compuestos Similares
Compuestos similares
Iodoacetamida: Una sonda reactiva con cisteína que carece del grupo alquino, lo que limita su uso en la química de clic.
Azidoacetamida: Contiene un grupo azida en lugar de un grupo alquino, utilizado en aplicaciones similares pero con diferente reactividad.
Singularidad
IA-Alquino es único debido a su grupo alquino, que permite reacciones de CuAAC y la unión de varios grupos funcionales. Esta versatilidad lo convierte en una herramienta valiosa en biología química y proteómica .
Propiedades
IUPAC Name |
N-hex-5-ynyl-2-iodoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12INO/c1-2-3-4-5-6-10-8(11)7-9/h1H,3-7H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRUVTMZPHEOAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCNC(=O)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does N-Hex-5-ynyl-2-iodo-acetamide, often referred to as an IA-alkyne probe, help identify drug targets in cells?
A1: N-Hex-5-ynyl-2-iodo-acetamide belongs to a class of compounds called cysteine-reactive probes. These probes work by forming a covalent bond with the sulfur atom in cysteine residues, which are amino acids found in proteins.
Q2: Why is isotopic labeling important in cysteine-reactivity profiling, and how do IA-alkyne probes contribute?
A: Isotopic labeling is crucial for accurate quantification of cysteine reactivity changes in complex proteomes []. By using probes with different isotopic compositions, researchers can analyze two samples simultaneously in a single mass spectrometry experiment. The difference in mass between the light and heavy forms of the probe allows for the relative quantification of cysteine modification between the two samples.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)
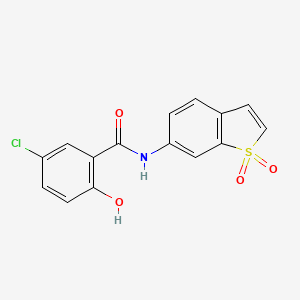
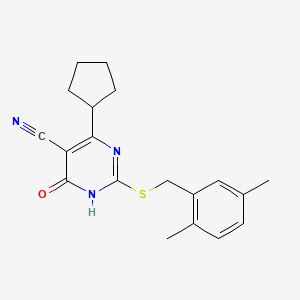
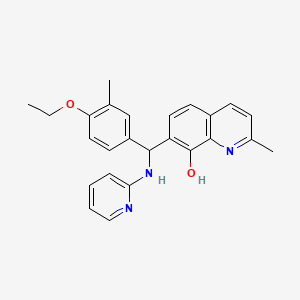

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)
